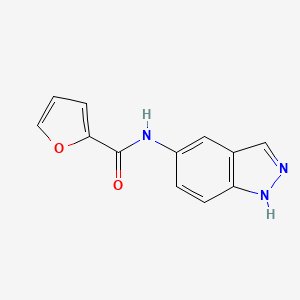![molecular formula C24H28F3N3O2 B6133290 1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine, commonly known as TFMP, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of TFMP involves its interaction with various neurotransmitter systems in the brain. TFMP acts as an SSRI by inhibiting the reuptake of serotonin, leading to increased extracellular levels of serotonin. TFMP also acts as a dopamine receptor antagonist, leading to decreased dopamine signaling. The combined effects of increased serotonin and decreased dopamine signaling are thought to underlie the potential therapeutic benefits of TFMP.
Biochemical and Physiological Effects:
TFMP has been shown to have various biochemical and physiological effects. In animal studies, TFMP has been shown to increase extracellular levels of serotonin and decrease dopamine signaling in the brain. TFMP has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, TFMP has been shown to have antipsychotic effects in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
TFMP has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for serotonin and dopamine receptors, making it a useful tool for studying these neurotransmitter systems. Another advantage is its relatively low toxicity, making it a safe compound to use in animal studies. However, one limitation is its limited solubility, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on TFMP. One direction is to further investigate its potential therapeutic benefits in various fields, including neuroscience, pharmacology, and medicinal chemistry. Another direction is to develop novel compounds based on TFMP for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of TFMP and its long-term effects on the brain and behavior.
Méthodes De Synthèse
The synthesis of TFMP involves several steps, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to obtain high yields and purity of TFMP.
Applications De Recherche Scientifique
TFMP has been extensively studied for its potential therapeutic benefits in various fields. In neuroscience, TFMP has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential antidepressant effects. In pharmacology, TFMP has been studied for its potential as an antipsychotic agent and has been shown to have dopamine receptor antagonistic effects. In medicinal chemistry, TFMP has been studied for its potential as a lead compound for the development of novel drugs.
Propriétés
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O2/c1-32-22-11-5-4-10-21(22)29-15-13-28(14-16-29)18-7-6-12-30(17-18)23(31)19-8-2-3-9-20(19)24(25,26)27/h2-5,8-11,18H,6-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATDKMWNIKZAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6133208.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6133219.png)
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6133225.png)
![2-{4-cyclopentyl-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133227.png)
![3-[2-(2-methylphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6133233.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6133239.png)
![[1-(3-phenoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6133248.png)
![1-(1-{1-[(2E,4E)-5-(4-fluorophenyl)-2,4-pentadien-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6133256.png)
![2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B6133262.png)
![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)

![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)